kipukasin D

antibacterial nucleoside Gram-positive

Kipukasin D (CAS 948574-00-3) is a pyrimidine nucleoside classified as an aroyl uridine derivative. Isolated from solid-substrate fermentation cultures of the fungus Aspergillus versicolor, it belongs to a family of seven novel compounds (kipukasins A–G) first reported in 2007.

Molecular Formula C19H22N2O9
Molecular Weight 422.4 g/mol
Cat. No. B11932179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekipukasin D
Molecular FormulaC19H22N2O9
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC
InChIInChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1
InChIKeyLQYPUZKOEZWGBX-BASLNEPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Kipukasin D: A Defined Pyrimidine Nucleoside from Aspergillus versicolor for Targeted Nucleoside Antibiotic Research


Kipukasin D (CAS 948574-00-3) is a pyrimidine nucleoside classified as an aroyl uridine derivative [1]. Isolated from solid-substrate fermentation cultures of the fungus Aspergillus versicolor, it belongs to a family of seven novel compounds (kipukasins A–G) first reported in 2007 [2]. Structurally, it is defined by a uracil-1-β-D-ribofuranoside core acylated with a 2,4-dimethoxy-6-methylbenzoyl group at the 3'-O position, with a molecular formula of C19H22N2O9 and a monoisotopic mass of 422.1325 Da [3]. While its original extracts displayed antiinsectan and antibacterial properties, these were largely attributable to co-metabolites such as sterigmatocystin, underscoring the necessity of procuring pure, defined kipukasin D for precise mechanistic studies [2].

Why Kipukasin D Cannot Be Substituted by Other In-Class Nucleosides or Aroyl Uridines


Substituting kipukasin D with other nucleosides—even closely related kipukasin congeners—risks experimental confounding due to stark differences in bioactivity. Within the kipukasin family, antibacterial efficacy varies dramatically: kipukasin A shows activity against Staphylococcus aureus (18 mm inhibition zone at 100 μg/disk), while kipukasin D is completely inactive under identical conditions [1]. Similarly, broad-spectrum antifungal activity is absent across all kipukasins A–G, contrasting with the potent effects of co-isolated sterigmatocystin [1]. Furthermore, the specific acylation pattern (3'-O-2,4-dimethoxy-6-methylbenzoate) and the absence of acetate groups distinguish kipukasin D from its acetylated relatives (e.g., kipukasins A–C, F), which may influence solubility, stability, and biological recognition [1]. Procuring the exact compound ensures experimental reproducibility and eliminates activity derived from more potent but structurally distinct contaminants.

Quantitative Evidence for Kipukasin D Differentiation: Direct Comparator Data for Informed Procurement


Antibacterial Activity: Kipukasin D is Inactive Against S. aureus, Unlike Active Congener Kipukasin A

Kipukasin D exhibits no detectable antibacterial activity against Staphylococcus aureus ATCC 29213 in standard disk diffusion assays, in direct contrast to kipukasin A [1]. This defines a clear functional distinction within the kipukasin series.

antibacterial nucleoside Gram-positive

Antifungal Activity: Absence of Broad-Spectrum Antifungal Effects in Kipukasins, Contrasting with Co-Metabolite Sterigmatocystin

All kipukasin congeners (A–G), including kipukasin D, lack antifungal activity against key test organisms, whereas the co-isolated mycotoxin sterigmatocystin accounts for the majority of the extract's observed bioactivity [1]. This highlights a critical purity concern in natural product research.

antifungal natural product fungal extract

Chemical Structure: Kipukasin D is the First Naturally Occurring Aroyl Nucleoside, Distinguishing it from Synthetic Uridine Analogs

Kipukasin D and its congeners represent the first reported naturally occurring aroyl nucleosides [1]. This structural novelty separates it from conventional synthetic uridine analogs and other classes of nucleoside antibiotics.

chemical structure natural product uridine derivative

Synthetic Accessibility: A 9-Step Total Synthesis with 15.7% Overall Yield Enables Reliable Procurement

The first total synthesis of kipukasin D was achieved in 9 steps with an overall yield of 15.7% from tetra-O-acetyl-β-D-ribose [1]. This established synthetic route provides an alternative to fermentation-based isolation and ensures reliable access to research-grade material.

total synthesis chemical supply organic chemistry

Purity and Stability Specifications: Vendor-Reported ≥90% Purity (LC/MS-UV) and Defined Storage Conditions

Commercial vendors supply kipukasin D with a minimum purity of ≥90% as determined by LC/MS-UV, and recommend storage at -20°C to maintain integrity . This level of quality control is essential for reproducible experimental outcomes.

quality control stability storage

Defined Research Applications for Kipukasin D Based on Quantitative Evidence


Negative Control for Structure-Activity Relationship (SAR) Studies of Nucleoside Antibiotics

Kipukasin D serves as an ideal negative control in SAR studies targeting Gram-positive antibacterial activity. Its complete lack of activity against S. aureus, in contrast to the active congener kipukasin A, allows researchers to pinpoint the structural features required for antibacterial efficacy [1]. This is critical for medicinal chemistry campaigns aiming to optimize nucleoside-based antibiotics.

Purity Benchmarking in Natural Product Extract Characterization

Given that the original antifungal and antiinsectan activities of A. versicolor extracts were attributed to sterigmatocystin rather than kipukasins [1], pure kipukasin D is essential for deconvoluting the true biological profile of fungal extracts. It enables accurate activity-guided fractionation and prevents the misassignment of bioactivity to inactive or weakly active components.

Synthetic Methodology Development and Nucleoside Chemistry Research

The reported 9-step total synthesis of kipukasin D (15.7% overall yield) provides a platform for testing new protective group strategies and glycosylation methods in nucleoside chemistry [2]. Researchers can use this established route to access kipukasin D for further derivatization or to develop more efficient synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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